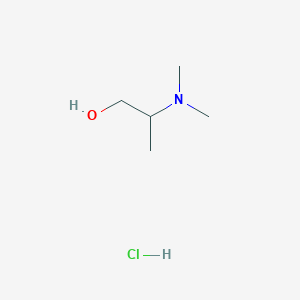

2-(Dimethylamino)propan-1-ol;hydrochloride

Description

Historical Context of Amino Alcohol Research

The study of amino alcohols is deeply rooted in the broader history of organic chemistry. Early research in the late 19th and early 20th centuries focused on the isolation and characterization of naturally occurring amino alcohols, many of which exhibited significant biological activity. For instance, the discovery of compounds like quinine, used for treating malaria, highlighted the importance of this class of molecules. diva-portal.org Synthetic routes to amino alcohols have traditionally relied on the derivatization of naturally abundant chiral precursors like amino acids. diva-portal.org Over the decades, the development of new synthetic methodologies has expanded the accessibility and diversity of amino alcohols, moving beyond the limitations of the "chiral pool." diva-portal.org

Importance of Chiral Amino Alcohols in Synthetic Chemistry

Chiral amino alcohols are of paramount importance in modern synthetic chemistry, particularly in the realm of asymmetric synthesis. researchgate.netnih.gov They serve as valuable chiral building blocks for the synthesis of complex molecules, including pharmaceuticals and natural products. researchgate.netnih.govwestlake.edu.cn Their utility also extends to their role as chiral auxiliaries and ligands in asymmetric catalysis. diva-portal.orgpolyu.edu.hk The presence of both an amino and a hydroxyl group allows for the formation of stable chelate structures with metal catalysts, which can create a chiral environment to influence the stereochemical outcome of a reaction. polyu.edu.hkum.edu.my This has led to their application in a wide array of asymmetric transformations, such as reductions, alkylations, and aldol (B89426) reactions. polyu.edu.hk

Structural Significance of the Dimethylamino and Hydroxyl Moieties of 2-(Dimethylamino)propan-1-ol (B94322)

The chemical behavior of 2-(Dimethylamino)propan-1-ol is dictated by the interplay of its dimethylamino and hydroxyl functional groups.

The dimethylamino group , a tertiary amine, imparts basicity to the molecule. wikipedia.org This group can act as a proton acceptor or a nucleophile in chemical reactions. In the context of catalysis, the nitrogen atom can coordinate to metal centers, influencing the catalyst's reactivity and selectivity. nih.gov The presence of the two methyl groups on the nitrogen also introduces steric bulk, which can play a role in stereochemical control during reactions.

The hydroxyl group is a versatile functional group that can act as a nucleophile, a proton donor, or a coordinating group. nih.gov In catalysis, the hydroxyl group can participate in hydrogen bonding, which can help to orient substrates within a catalyst's active site. rsc.org It can also be deprotonated to form an alkoxide, which is a more potent nucleophile. The acidity of the hydroxyl group can be influenced by nearby electron-withdrawing or -donating groups, which in turn affects its catalytic activity. nih.gov

The vicinal (1,2-) relationship between the dimethylamino and hydroxyl groups in 2-(Dimethylamino)propan-1-ol allows for the formation of a five-membered chelate ring with metal ions. This chelation can enhance the stability and modify the reactivity of catalytic species.

Overview of Academic Research Trajectories for 2-(Dimethylamino)propan-1-ol Hydrochloride

Academic research involving 2-(Dimethylamino)propan-1-ol hydrochloride and its parent compound has primarily focused on its synthesis and its application as a ligand or catalyst in organic reactions. Synthetic routes to related 1-dimethylamino-2-propanol (B140979) have been described, for example, through the reaction of 1-dimethylamino-2-propanol with thionyl chloride to yield 2-dimethylaminoisopropyl chloride hydrochloride. chemicalbook.com The synthesis of similar amino alcohols often involves the ring-opening of epoxides with amines. For instance, 1-dimethylamino-3-methylamino-2-propanol hydrochloride has been synthesized by reacting epichlorohydrin (B41342) with dimethylamine (B145610) followed by methylamine. prepchem.com

In terms of applications, while specific high-impact studies on 2-(Dimethylamino)propan-1-ol hydrochloride are not as prevalent as for some other chiral amino alcohols, its structural motifs are found in compounds used in various chemical transformations. Research on similar amino alcohols demonstrates their utility. For example, chiral amino alcohols are used as ligands in asymmetric transfer hydrogenation and asymmetric hydrogenation reactions for the synthesis of other chiral molecules. acs.orgrsc.org The fundamental structure of 2-(Dimethylamino)propan-1-ol makes it a candidate for investigation in similar catalytic systems.

Below is a data table summarizing key properties of the parent compound, 2-(Dimethylamino)propan-1-ol.

| Property | Value |

| Molecular Formula | C5H13NO |

| Molecular Weight | 103.16 g/mol |

| IUPAC Name | 2-(Dimethylamino)propan-1-ol |

| CAS Number | 55197-05-2 ((R)-isomer) |

And for its hydrochloride salt:

| Property | Value |

| Molecular Formula | C5H14ClNO |

| Molecular Weight | 139.62 g/mol |

| IUPAC Name | 2-(dimethylamino)propan-1-ol;hydrochloride |

| CAS Number | 54541-47-8 |

Structure

3D Structure of Parent

Properties

CAS No. |

92596-51-5 |

|---|---|

Molecular Formula |

C5H14ClNO |

Molecular Weight |

139.62 g/mol |

IUPAC Name |

2-(dimethylamino)propan-1-ol;hydrochloride |

InChI |

InChI=1S/C5H13NO.ClH/c1-5(4-7)6(2)3;/h5,7H,4H2,1-3H3;1H |

InChI Key |

HIWXLEQRUZFGGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)N(C)C.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 2 Dimethylamino Propan 1 Ol Hydrochloride

Established Synthetic Routes

Established synthetic routes to 2-(dimethylamino)propan-1-ol (B94322) typically leverage common reactions in organic chemistry to build the carbon skeleton and introduce the required functional groups. These methods are often selected for their efficiency and scalability.

Reduction Strategies for Precursor Compounds

The reduction of carbonyl groups is a fundamental strategy for creating the alcohol functionality in 2-(dimethylamino)propan-1-ol. A common precursor for this route is 1-(dimethylamino)propan-2-one. The prochiral ketone can be reduced to the corresponding secondary alcohol using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminium hydride. wikipedia.org

For enantiomerically pure products, asymmetric reduction is employed. This can be achieved using biocatalysts, such as plant tissues or isolated enzymes (carbonyl reductases), which can reduce prochiral ketones with high enantioselectivity. nih.govacs.org For example, carbonyl reductases can catalyze the reduction of aminoketones to chiral amino alcohols with high enantiomeric excess. acs.org Another powerful method is catalytic transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a chiral transition metal catalyst. wikipedia.org These catalytic systems, often employing rhodium or ruthenium complexes with chiral ligands, can achieve high levels of asymmetric induction. wikipedia.org

The table below summarizes various reduction strategies for producing chiral alcohols from prochiral ketones.

| Reduction Method | Catalyst/Reagent Type | Typical Enantiomeric Excess (ee) | Reference |

| Biocatalytic Reduction | Plant Tissues (e.g., Carrot, Apple) | Up to 98% | nih.gov |

| Biocatalytic Reduction | Carbonyl Reductase Enzymes | >99% | acs.org |

| Asymmetric Hydrogenation | Chiral Transition Metal Catalysts (e.g., Ru-BINAP) | >90% | nih.gov |

| Catalytic Transfer Hydrogenation | Chiral Rhodium or Ruthenium Complexes | High | wikipedia.org |

| Oxazaborolidine Catalysis | CBS Catalysts with Borane | 91-98% for aryl ketones | mdpi.com |

Oxidation Reactions for Functional Group Interconversion

While less direct, oxidation reactions can be used to synthesize a suitable precursor which is then converted to the target amino alcohol. For instance, the synthesis could begin with a precursor alcohol that is oxidized to a ketone. A relevant example, though for a different target, involves the oxidation of 2-arylchromanes to flavanones, demonstrating the conversion of a methylene (B1212753) group adjacent to an oxygen to a carbonyl. nih.gov In the context of 2-(dimethylamino)propan-1-ol, a hypothetical route could involve the selective oxidation of a precursor diol, followed by amination and reduction steps. However, routes involving condensation and reduction are generally more direct and commonly employed for this specific compound.

Hydrochloride Salt Formation from 2-(Dimethylamino)propan-1-ol

The conversion of the free base, 2-(dimethylamino)propan-1-ol, into its hydrochloride salt is a straightforward acid-base reaction. This is typically achieved by treating a solution of the amino alcohol with hydrochloric acid. google.com The hydrochloric acid can be used in various forms, including as an aqueous solution, as a gas bubbled through a solution of the amine, or as a solution in an organic solvent like diethyl ether or isopropanol. sciencemadness.orgsciencemadness.org The choice of solvent and the form of HCl can influence the crystallization and purity of the final salt. For instance, using anhydrous HCl in a non-aqueous solvent is often preferred when an anhydrous salt is desired. google.com

An alternative method involves the reaction of the alcohol group with thionyl chloride (SOCl2). While the primary purpose of this reagent is often to convert the alcohol to a chloride, it also generates HCl in situ, which protonates the amine to form the hydrochloride salt of the resulting chloroamine. organic-chemistry.orgorgsyn.org

Asymmetric Synthesis of Enantiomerically Pure 2-(Dimethylamino)propan-1-ol

The synthesis of single-enantiomer pharmaceuticals and fine chemicals is of critical importance, making asymmetric synthesis a key area of research. westlake.edu.cn For 2-(dimethylamino)propan-1-ol, which contains a stereocenter, producing it in an enantiomerically pure form can be achieved through various asymmetric strategies. nih.gov

Chiral Auxiliary Approaches in Stereoselective Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. acs.org After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. Amino acids, being readily available from the "chiral pool," are common starting materials for the synthesis of chiral auxiliaries. nih.gov

For the synthesis of a chiral amino alcohol like 2-(dimethylamino)propan-1-ol, a strategy starting from a natural amino acid like L-alanine ((S)-alanine) can be employed. The synthesis of the related compound (S)-2-amino-1-propanol (alaninol) often begins with the reduction of the carboxylic acid or ester group of L-alanine. google.comgoogle.com Following the reduction of the carboxyl group to a primary alcohol, the amino group can be exhaustively methylated (for example, via reductive amination with formaldehyde) to yield (S)-2-(dimethylamino)propan-1-ol.

Another widely used class of chiral auxiliaries are the oxazolidinones, often prepared from amino alcohols and popularized by David Evans. These auxiliaries can be attached to a substrate to direct stereoselective alkylation or aldol (B89426) reactions. Similarly, pseudoephedrine is a well-known chiral auxiliary used to synthesize optically active compounds. nih.gov The substrate is first converted to a pseudoephedrine amide, and subsequent reactions, such as alkylation, proceed with high diastereoselectivity before the auxiliary is cleaved to yield the chiral product. nih.gov

The table below details examples of chiral auxiliary approaches relevant to amino alcohol synthesis.

| Chiral Auxiliary Type | Precursor Example | Key Reaction Controlled | Stereochemical Outcome |

| Amino Acid-Derived | (S)-Alanine | Reduction of carboxyl, N-methylation | Directs formation of the (S)-enantiomer |

| Oxazolidinones | Evans Auxiliaries | Aldol reactions, Alkylation | High diastereoselectivity |

| Amino Alcohols | Pseudoephedrine | Alkylation of amides | High diastereoselectivity |

Dynamic Resolution Techniques for Racemic Mixtures

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds, including amino alcohols. This technique combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer. researchgate.netprinceton.edumdpi.comnih.gov This allows for a theoretical maximum yield of 100% for a single, desired enantiomer, overcoming the 50% yield limitation of traditional kinetic resolution. princeton.edunih.govwikipedia.org

The successful implementation of DKR requires several conditions: the kinetic resolution must be irreversible, the enantiomeric ratio should be high (typically >20), and the rate of racemization should be at least equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu

For amino alcohols and their precursors, chemoenzymatic DKR is a commonly employed approach. This method utilizes a combination of a highly enantioselective enzyme (often a lipase) for the resolution step and a metal-based catalyst for the racemization step. researchgate.net

Key Components of Chemoenzymatic DKR for Amino Alcohols:

Enzyme for Resolution: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used to selectively acylate one enantiomer of an alcohol or amine. researchgate.netnih.gov For instance, in the presence of an acyl donor like vinyl acetate, CALB can selectively acylate the (R)-enantiomer of a racemic amine, leaving the (S)-enantiomer unreacted.

Catalyst for Racemization: A transition metal complex is used to continuously racemize the unreacted enantiomer. Ruthenium complexes, such as the Shvo catalyst, are effective for the racemization of alcohols and amines under the reaction conditions. researchgate.netwikipedia.orgprinceton.edu Palladium and iridium complexes have also been utilized for the racemization of amines. researchgate.net

A typical DKR process for a racemic amino alcohol would involve the selective enzymatic acylation of one enantiomer, followed by the metal-catalyzed racemization of the remaining, slower-reacting amino alcohol enantiomer. This allows the entire racemic mixture to be converted into a single, enantiomerically pure acylated product.

Another advanced DKR approach involves the asymmetric hydrogenation of racemic α-amino esters to produce chiral β-amino alcohols. acs.org In this process, a chiral ruthenium complex not only catalyzes the hydrogenation but also facilitates the dynamic kinetic resolution by promoting the stereoinversion at the α-position of the amino ester, which is assisted by a base. acs.org This method has been shown to produce a variety of β-substituted β-aminoethanols in high enantiomeric excess (up to 96% ee). acs.org

Table 1: Catalytic Systems for Dynamic Kinetic Resolution of Amines and Alcohols

| Substrate Class | Resolution Catalyst | Racemization Catalyst | Typical Product | Reference |

|---|---|---|---|---|

| Primary Amines | Candida antarctica lipase B (CALB) | Ruthenium Complex (Shvo catalyst) | Enantiopure Amide | nih.gov |

| Secondary Alcohols | Candida antarctica lipase B (CALB) | Ruthenium Complex | Enantiopure Acetate | wikipedia.org |

| α-Amino Esters | Chiral Ruthenium Complex | Chiral Ruthenium Complex (with base) | Enantiopure β-Amino Alcohol | acs.org |

| Secondary Alcohols | Subtilisin | Ruthenium Complex | Enantiopure Acylated Alcohol | researchgate.net |

| Primary/Secondary Amines | Lipase | Palladium or Iridium Complex | Enantiopure Acylated Amine | researchgate.net |

Enantioselective Catalysis in Amino Alcohol Preparation

Enantioselective catalysis offers a direct route to chiral amino alcohols, avoiding the need for resolving racemic mixtures. Various catalytic strategies have been developed to achieve high stereoselectivity in the synthesis of these valuable compounds.

One prominent method is the asymmetric reductive amination of α-hydroxy ketones. Engineered amine dehydrogenases (AmDHs) have been developed to catalyze this transformation with high enantioselectivity. frontiersin.org This biocatalytic approach uses ammonia (B1221849) as the amino donor and offers advantages such as mild reaction conditions and high stereoselectivity (ee >99%), eliminating the need for heavy metals. frontiersin.org

Transition metal-catalyzed reactions are also central to the enantioselective synthesis of amino alcohols. A chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines has been developed to produce chiral β-amino alcohols. westlake.edu.cn This method utilizes a radical polar crossover strategy and has been successful in synthesizing products with high enantiomeric excess (99% ee) on a gram scale. westlake.edu.cn

Recent advancements also include the use of photocatalysis. A photo-initiated reaction method has been developed for the synthesis of specific regioisomers of vicinal amino alcohols from unactivated alkenes. uni-muenster.de This method employs a photocatalyst that absorbs light from blue LEDs and transfers energy to a molecule involved in the reaction, enabling the simultaneous installation of both the amine and alcohol groups. uni-muenster.de

Furthermore, enantioselective radical C–H amination has emerged as a strategy to synthesize chiral β-amino alcohols directly from abundant alcohol starting materials. nih.gov This approach uses a dual-catalytic system, combining an iridium photocatalyst with a chiral copper catalyst, to achieve regio- and enantioselective amination of sp³ C–H bonds. nih.gov

Table 2: Overview of Enantioselective Catalytic Methods for Amino Alcohol Synthesis

| Method | Catalyst System | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Reductive Amination | Engineered Amine Dehydrogenase (AmDH) | α-Hydroxy Ketones, Ammonia | Biocatalytic, high enantioselectivity (>99% ee), mild conditions. | frontiersin.org |

| Asymmetric Cross Aza-Pinacol Coupling | Chromium Catalyst with Chiral Ligand | Aldehydes, Imines | Radical polar crossover strategy, modular synthesis, high ee (99%). | westlake.edu.cn |

| Photocatalytic Amino Hydroxylation | Photocatalyst (e.g., Iridium complex) | Unactivated Alkenes | Light-mediated, simultaneous installation of amine and alcohol groups. | uni-muenster.de |

| Radical C–H Amination | Iridium Photocatalyst and Chiral Copper Catalyst | Alcohols | Direct functionalization of C–H bonds, high regio- and enantioselectivity. | nih.gov |

| Asymmetric Hydrogenation | Chiral Ruthenium Complexes | α-Amino Ketones | Atom-economical, high yields and enantioselectivity. |

Advanced Synthetic Approaches and Process Innovations

Innovations in reaction technology are continuously being applied to the synthesis of amino alcohols to improve efficiency, safety, and scalability.

Microwave-Enhanced Synthesis Methodologies

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance product purities by minimizing unwanted side reactions compared to conventional heating methods.

In the context of β-amino alcohol synthesis, microwave irradiation has been effectively used to promote the aminolysis of epoxides. This method often proceeds without the need for catalysts or promoters, even for sterically hindered epoxides. Reactions can typically be carried out with a 1:1 stoichiometric ratio of amine to epoxide, leading to a more efficient process. The regioselectivity of the reaction can sometimes be controlled by adjusting the polarity of the solvent.

Microwave technology has also been applied to multicomponent reactions, such as the Kabachnik-Fields reaction, for the synthesis of α-aminophosphonate derivatives from amino alcohols. These microwave-assisted procedures are often performed under catalyst-free and solvent-free conditions, further enhancing their green chemistry credentials.

Continuous Flow Reaction Systems

Continuous flow chemistry has gained significant traction in the pharmaceutical and chemical industries due to its advantages over traditional batch processing. researchgate.netnih.gov These advantages include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and more straightforward scalability. flinders.edu.au

The synthesis of amino alcohols is well-suited for continuous flow systems. One common approach involves the aminolysis of epoxides, where solutions of the epoxide and amine are pumped into a microchannel or reactor coil. google.com The controlled environment of the flow reactor allows for precise temperature control and short residence times, often leading to higher yields and purities compared to batch reactions. google.commdpi.com For example, a biocatalytic continuous-flow system using lipase has been developed for the synthesis of β-amino alcohols from epoxides and amines under mild conditions (35 °C) with a short residence time (20 minutes). mdpi.com

Multi-step continuous flow systems have also been designed to produce active pharmaceutical ingredients (APIs) containing the vicinal amino alcohol moiety. rsc.org These systems can integrate several reaction modules, such as oxidation, epoxidation, and epoxide aminolysis, along with in-line aqueous workups, to create a seamless process from simple starting materials to the final product without intermediate purification. rsc.org

Automated Synthesis Techniques

The automation of chemical synthesis is a rapidly advancing field that promises to accelerate the discovery and development of new molecules. Automated synthesizers can perform multi-step reactions, purifications, and analyses with minimal human intervention.

Recent developments have led to next-generation small molecule synthesizers capable of operating at significantly faster speeds than previous systems. chemrxiv.org These platforms integrate improvements in both chemical methodologies and engineering to reduce the time required for each bond-forming step.

In the context of continuous flow chemistry, automation plays a crucial role. Automated flow systems can be programmed to vary reaction parameters such as temperature, pressure, and residence time, allowing for rapid process optimization. mdpi.com For example, an automated radial system has been demonstrated for the synthesis of the API rufinamide, where a digital interface controls various system loops to modify reaction parameters independently. mdpi.com Such automated systems are applicable to the synthesis of a wide range of small molecules, including amino alcohols, and are poised to become a standard tool in chemical research and manufacturing.

Atom Economy Principles in the Synthesis of 2-(Dimethylamino)propan-1-ol Hydrochloride

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy are inherently more sustainable as they generate less waste.

The synthesis of 2-(Dimethylamino)propan-1-ol and its hydrochloride salt can be evaluated through the lens of atom economy. Traditional synthetic routes, such as those involving the reaction of an amino alcohol with a methylating agent like methyl iodide, often suffer from poor atom economy due to the formation of stoichiometric byproducts.

In contrast, modern catalytic methods for amino alcohol synthesis exhibit significantly better atom economy. For instance, the synthesis of 2-(Dimethylamino)propan-1-ol can be envisioned through the reductive amination of a suitable keto-alcohol precursor with dimethylamine (B145610). This reaction, particularly when using catalytic hydrogenation with molecular hydrogen, is highly atom-economical as the only byproduct is water.

Similarly, the direct synthesis from propylene (B89431) oxide and dimethylamine is an addition reaction, which is inherently 100% atom-economical in theory, as all atoms from the reactants are incorporated into the final product.

The principles of atom economy favor catalytic routes, such as asymmetric hydrogenation or reductive amination, over classical stoichiometric methods. acs.org The use of catalytic amounts of a reagent to generate large quantities of product minimizes waste and aligns with the goals of sustainable chemistry. The final step of forming the hydrochloride salt from the free base and hydrochloric acid is also an atom-economical addition reaction.

Catalytic Applications in Organic Transformations Utilizing 2 Dimethylamino Propan 1 Ol Hydrochloride

Role as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are instrumental in stereoselective synthesis, temporarily imparting chirality to a prochiral substrate to direct the formation of a specific stereoisomer. sigmaaldrich.com The chiral variants of 2-(dimethylamino)propan-1-ol (B94322), particularly the (S)-(+)-isomer, are valued in this capacity, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Induction of Enantioselectivity via Metal Coordination

The efficacy of chiral amino alcohols like 2-(dimethylamino)propan-1-ol in asymmetric synthesis is fundamentally linked to their ability to form well-defined chiral environments through coordination with metal centers. The nitrogen of the dimethylamino group and the oxygen of the hydroxyl group can act as a bidentate ligand, chelating to a metal ion, such as zinc. This coordination creates a rigid, chiral pocket around the metal's active site.

In the context of reactions like the addition of organozinc reagents to aldehydes, a widely accepted model for similar amino alcohol ligands proposes a "two zinc species mechanism". acs.org In this model, the chiral amino alcohol reacts with diethylzinc (B1219324) to form a zinc-alkoxide dimer. This dimeric complex is believed to be the active catalytic species. One zinc atom in this complex acts as a Lewis acid, activating the aldehyde by coordinating to its carbonyl oxygen. The other zinc atom, part of the chiral ligand complex, delivers the alkyl group from the organozinc reagent to one face of the activated aldehyde, thereby inducing enantioselectivity. The specific stereochemical outcome is dictated by the conformation of the chiral ligand within this transition state assembly.

Applications in Asymmetric Addition Reactions (e.g., Dialkylzincs to Aldehydes)

A significant application of chiral 2-(dimethylamino)propan-1-ol is as a ligand in the enantioselective addition of dialkylzinc reagents to aldehydes, a powerful method for forming chiral secondary alcohols. mdpi.com While specific data for the hydrochloride salt is not extensively documented in readily available literature, the performance of the parent amino alcohol provides insight into its catalytic potential. The enantiomeric excess (e.e.) achieved in these reactions is highly dependent on the structure of the aldehyde, the dialkylzinc reagent, and the reaction conditions.

Below is a representative data table illustrating the typical performance of chiral β-amino alcohols in the enantioselective addition of diethylzinc to various aldehydes. It is important to note that these are generalized results for this class of ligands and specific outcomes with 2-(dimethylamino)propan-1-ol hydrochloride may vary.

Table 1: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Chiral β-Amino Alcohols

| Entry | Aldehyde | Product | Yield (%) | e.e. (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | (S)-1-Phenyl-1-propanol | 95 | >98 |

| 2 | 4-Chlorobenzaldehyde | (S)-1-(4-Chlorophenyl)-1-propanol | 92 | 97 |

| 3 | 2-Naphthaldehyde | (S)-1-(Naphthalen-2-yl)-1-propanol | 90 | 95 |

| 4 | Cyclohexanecarboxaldehyde | (S)-1-Cyclohexyl-1-propanol | 85 | 96 |

Note: Data is representative of reactions catalyzed by chiral β-amino alcohols and may not reflect the exact results for 2-(Dimethylamino)propan-1-ol hydrochloride.

Stereochemical Control in Complex Molecule Construction

The ability to control stereochemistry is crucial in the synthesis of complex biologically active molecules, where specific stereoisomers can have vastly different pharmacological effects. Chiral auxiliaries derived from 2-(dimethylamino)propan-1-ol have been employed to establish key stereocenters in the total synthesis of natural products and pharmaceutical agents.

For instance, the (S)-(+)-isomer of a related compound, 1-(dimethylamino)-2-propanol, serves as a key chiral auxiliary in the synthesis of single-enantiomer drugs like certain methadone derivatives, ensuring precise stereochemical control. While detailed examples for the hydrochloride salt in complex natural product synthesis are not widely reported in easily accessible literature, its role as a chiral building block in pharmaceutical synthesis is acknowledged.

General Catalytic Activities

Beyond its role in asymmetric synthesis, the tertiary amine functionality in 2-(dimethylamino)propan-1-ol hydrochloride allows it to function as a general base or nucleophilic catalyst in various chemical reactions.

Catalysis in Urethane and Epoxy Systems

Tertiary amines are widely used as catalysts in the production of polyurethanes and the curing of epoxy resins due to their ability to accelerate the polymerization reactions. san-apro.co.jp

Table 2: Effect of Amine Catalysts on Polyurethane Foam Processing Parameters

| Catalyst | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Rise Time (s) |

|---|---|---|---|---|

| Amine Catalyst A | 10-15 | 45-60 | 60-90 | 90-120 |

| Amine Catalyst B | 8-12 | 40-55 | 55-80 | 85-110 |

Note: This table provides a general representation of the effect of amine catalysts on polyurethane foam processing times. Actual values can vary significantly based on the specific formulation.

Applications in Reactive Chemical Systems

The basic nature of the tertiary amine in 2-(dimethylamino)propan-1-ol hydrochloride suggests its potential as a catalyst in other organic reactions that are base-catalyzed. While specific and detailed research on the catalytic activity of this particular compound in a wide range of reactive systems is not extensively documented, related tertiary amines are known to catalyze reactions such as the Knoevenagel condensation and the Henry reaction.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, and it is often catalyzed by a weak base. wikipedia.org Similarly, the Henry reaction, or nitroaldol reaction, is the base-catalyzed reaction between a nitroalkane and an aldehyde or ketone. uwindsor.ca The catalytic activity of tertiary amines in these reactions stems from their ability to deprotonate the active methylene or nitroalkane compound, generating the nucleophile that then attacks the carbonyl group. Further research is needed to fully explore and document the catalytic efficacy of 2-(dimethylamino)propan-1-ol hydrochloride in these and other reactive chemical systems.

Catalysis for Specific Functional Group Transformations

While the hydrochloride salt itself is a stable, easy-to-handle solid, the catalytically active species is often the free base, 2-(dimethylamino)propan-1-ol, which can be generated in situ under basic reaction conditions. The tertiary amine functionality is the primary driver of its catalytic activity in several key transformations, most notably in carbon-carbon bond-forming reactions such as the Knoevenagel condensation.

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a base. researchgate.net Weakly basic amines are often employed as catalysts for this transformation. rsc.org 2-(Dimethylamino)propan-1-ol serves as an effective catalyst in this context. The mechanism involves the deprotonation of the active methylene compound by the tertiary amine to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the aldol-type intermediate yields the final α,β-unsaturated product.

The catalytic efficiency of amino alcohols in such reactions is well-documented, with the reaction conditions and catalyst structure influencing the outcome. Below is a representative table of a Knoevenagel condensation reaction, illustrating the types of transformations facilitated by amino-based catalysts.

Interactive Data Table: Knoevenagel Condensation of Benzaldehyde with Active Methylene Compounds

| Entry | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Malononitrile | Piperidine | Ethanol | 1 | 95 |

| 2 | Ethyl Cyanoacetate | Pyrrolidine | Toluene | 3 | 88 |

| 3 | Diethyl Malonate | Triethylamine | DMF | 6 | 75 |

| 4 | Acetylacetone | DBU | Acetonitrile | 2 | 92 |

This table presents typical results for Knoevenagel condensations catalyzed by various amine bases to illustrate the general scope of the reaction. Specific data for 2-(Dimethylamino)propan-1-ol as the catalyst would require targeted experimental investigation.

Beyond C-C bond formation, the dimethylamino group can also act as a transformable directing group in various metal-catalyzed reactions, highlighting its versatility in facilitating a range of functional group transformations.

Structure-Activity Relationships in Catalytic Performance

The catalytic efficacy of 2-(dimethylamino)propan-1-ol hydrochloride, and amino alcohols in general, is intrinsically linked to its molecular structure. The relationship between the structure of the catalyst and its activity is a critical area of study for optimizing reaction outcomes and designing more efficient catalysts.

The key structural features of 2-(dimethylamino)propan-1-ol that dictate its catalytic performance are the basicity of the tertiary amine, the presence and position of the hydroxyl group, and the steric environment around the active sites.

The Role of the Amino and Hydroxyl Groups: The tertiary amino group is the primary basic site responsible for activating substrates, as seen in the Knoevenagel condensation. The hydroxyl group, while not directly involved in the deprotonation step, can influence the catalyst's solubility and its interaction with substrates and intermediates through hydrogen bonding. This bifunctional nature can lead to cooperative effects, enhancing catalytic activity compared to simple tertiary amines. nih.gov Studies on amino alcohol oxidation have shown that the presence of the amino group has a crucial effect on catalytic performance. mdpi.comresearchgate.net

Steric and Electronic Effects: The steric hindrance around the nitrogen atom, influenced by the methyl groups and the propanol (B110389) backbone, can affect its accessibility to the substrate. Modifications to the alkyl groups on the nitrogen can tune the catalyst's stereoelectronic properties. For instance, replacing methyl groups with bulkier alkyl groups can alter the catalyst's selectivity in certain reactions. In the context of chiral amino alcohols, the stereogenic center's proximity to the coordinating nitrogen and oxygen atoms is crucial for transferring chirality in asymmetric synthesis.

The following table compares the catalytic activity of different amino alcohols in a hypothetical Michael addition reaction to illustrate the impact of structural modifications on catalytic performance.

Interactive Data Table: Influence of Amino Alcohol Structure on Catalytic Activity in a Michael Addition

| Catalyst | Structure | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 2-(Dimethylamino)ethanol | (CH3)2NCH2CH2OH |

75 | - | - |

| 2-(Dimethylamino)propan-1-ol | (CH3)2NCH(CH3)CH2OH |

80 | - | - |

| 2-(Diethylamino)ethanol | (C2H5)2NCH2CH2OH |

72 | - | - |

| (S)-2-(Pyrrolidin-2-yl)propan-2-ol | Chiral | 95 | 95:5 | 98 |

This table is a conceptual representation to demonstrate structure-activity relationships. The presented data is illustrative and not based on a specific cited experiment.

Computational and Spectroscopic Characterization Studies of 2 Dimethylamino Propan 1 Ol Hydrochloride

Computational Chemistry Investigations

Computational chemistry serves as a powerful tool for investigating molecular properties that can be difficult or time-consuming to measure experimentally. Through the application of quantum mechanical principles, it is possible to model the behavior of 2-(Dimethylamino)propan-1-ol (B94322) hydrochloride at the atomic level.

Molecular modeling and electronic structure calculations are typically performed using methods like Density Functional Theory (DFT). These calculations optimize the molecular geometry to find the most stable, lowest-energy three-dimensional structure. For the protonated form of 2-(dimethylamino)propan-1-ol, as it exists in the hydrochloride salt, DFT calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles.

Electronic properties derived from these calculations include the distribution of electron density, which helps in understanding the molecule's polarity and intermolecular interactions. The molecular electrostatic potential (MEP) surface, for instance, maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For the 2-(dimethylamino)propan-1-ol cation, the region around the hydroxyl oxygen would be expected to be electron-rich, while the protons on the ammonium (B1175870) group and the hydroxyl group would be electron-poor.

Table 1: Calculated Properties for Amino Alcohols Note: Data for the related isomer, 1-(dimethylamino)propan-2-ol, is used for illustrative purposes.

| Property | Value | Method |

| Molecular Formula | C₅H₁₄ClNO | - |

| Molecular Weight | 139.62 g/mol | - |

| Polar Surface Area | 23.5 Ų | Cactvs 3.4.6.11 |

| Heavy Atom Count | 7 | - |

| Rotatable Bond Count | 3 | - |

Frontier Molecular Orbital (FMO) theory is a key component in predicting chemical reactivity. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, indicating sites susceptible to electrophilic attack. The LUMO, as the lowest-energy empty orbital, acts as an electron acceptor, indicating sites prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more easily polarized and more reactive. For 2-(dimethylamino)propan-1-ol hydrochloride, the lone pairs on the oxygen atom would contribute significantly to the HOMO, while the LUMO would likely be distributed across the antibonding σ-orbitals of the molecule.

The presence of several single bonds in 2-(dimethylamino)propan-1-ol allows for multiple rotational conformations. Conformational analysis, performed computationally, involves systematically rotating the molecule around its single bonds (e.g., C-C, C-O, C-N) and calculating the potential energy of each resulting conformer. This process identifies the most stable, low-energy conformations and the energy barriers between them. Intramolecular hydrogen bonding between the hydroxyl proton and the dimethylamino nitrogen is a potential stabilizing interaction in the free base, though this is precluded in the hydrochloride salt where the nitrogen is protonated.

Furthermore, the 2-(dimethylamino)propan-1-ol molecule is chiral, containing a stereocenter at the second carbon atom. Computational methods can be used to model both the (R) and (S) enantiomers. These models can predict differences in their properties, such as their interaction with other chiral molecules, which is fundamental to stereochemistry.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide direct experimental evidence for the structural features of a molecule. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, while Infrared (IR) and Raman spectroscopy probe the molecule's vibrational modes.

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. By analyzing the chemical shifts, integration, and splitting patterns of the signals, the connectivity of atoms can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(dimethylamino)propan-1-ol hydrochloride would show distinct signals for each unique proton environment. The protonation of the nitrogen atom to form the ammonium salt causes significant deshielding (a downfield shift) of the adjacent protons compared to the free base.

Table 2: Predicted ¹H NMR Chemical Shifts for 2-(Dimethylamino)propan-1-ol Hydrochloride

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -CH₃ (on C2) | ~1.3 | Doublet | 3H | Split by the adjacent C2-H proton. |

| -N(CH₃)₂ | ~2.8 - 3.0 | Singlet (or two singlets) | 6H | Protons on the methyl groups attached to nitrogen. May show splitting to the N-H proton. |

| -CH₂OH | ~3.6 - 3.8 | Multiplet | 2H | Diastereotopic protons, split by the C2-H proton. |

| -CH- (C2) | ~3.2 - 3.4 | Multiplet | 1H | Split by protons on the adjacent methyl and methylene (B1212753) groups. |

| -OH | Variable | Singlet (broad) | 1H | Chemical shift is concentration and solvent dependent. |

| -N⁺H- | ~9.0 - 10.0 | Singlet (broad) | 1H | Broad signal due to exchange and quadrupole effects. |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The presence of five distinct signals would confirm the carbon backbone of 2-(dimethylamino)propan-1-ol. Data for the closely related isomer, 1-(dimethylamino)propan-2-ol, shows the typical chemical shifts for such a structure.

Table 3: Experimental ¹³C NMR Chemical Shifts for 1-(Dimethylamino)propan-2-ol Note: Data for the isomer is provided for illustrative purposes. Solvent: Chloroform-d.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-CH₃ | 20.6 |

| -N(CH₃)₂ | 45.8 |

| -CH(OH)- | 64.6 |

| -CH₂-N- | 68.3 |

Infrared (IR) Spectroscopy: The IR spectrum of the free base, 2-(dimethylamino)propan-1-ol, shows characteristic absorptions for its functional groups. nist.gov For the hydrochloride salt, the most significant change is the appearance of bands associated with the ammonium ion (R₃N⁺-H). A very broad and strong absorption appears from approximately 2800 cm⁻¹ to 3200 cm⁻¹, resulting from the N⁺-H stretching vibration. This band typically overlaps with the C-H stretching vibrations. Additionally, an N⁺-H bending vibration appears in the 1500-1600 cm⁻¹ region.

Table 4: Key IR Absorption Bands for 2-(Dimethylamino)propan-1-ol and its Hydrochloride Salt

| Vibrational Mode | Wavenumber (cm⁻¹) (Free Base) nist.gov | Predicted Wavenumber (cm⁻¹) (Hydrochloride) | Intensity |

| O-H Stretch | 3200-3500 | 3200-3500 | Broad, Strong |

| N⁺-H Stretch | - | 2800-3200 | Broad, Very Strong |

| C-H Stretch | 2850-3000 | 2850-3000 | Medium-Strong |

| N⁺-H Bend | - | 1500-1600 | Medium |

| C-O Stretch | 1000-1100 | 1000-1100 | Strong |

| C-N Stretch | 1000-1250 | 1000-1250 | Medium |

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR. nih.gov The Raman spectrum of 2-(dimethylamino)propan-1-ol hydrochloride would be expected to show strong signals for the C-H stretching and bending modes of the alkyl groups. The C-C and C-N skeletal vibrations would also be prominent. While the O-H stretch is typically weak in Raman spectra, the protonated N⁺-H symmetric stretch may be observable. Analysis of related protonated amines shows characteristic N-H stretching and bending modes. mdpi.com

Table 5: Predicted Key Raman Shifts for 2-(Dimethylamino)propan-1-ol Hydrochloride

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |

| C-H Stretch (Alkyl) | 2850-3000 | Strong |

| N⁺-H Bend | 1500-1600 | Weak-Medium |

| C-H Bend (Alkyl) | 1350-1470 | Medium |

| C-O Stretch | 1000-1100 | Weak |

| C-N Stretch | 1000-1250 | Medium |

| C-C Skeletal Stretch | 800-1000 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 2-(Dimethylamino)propan-1-ol hydrochloride, this method provides critical information for confirming its molecular weight and understanding its fragmentation pathways under ionization. The molecular weight of the free base, 2-(Dimethylamino)propan-1-ol, is approximately 103.16 g/mol , while the hydrochloride salt has a molecular weight of about 139.62 g/mol . nist.govnih.gov

Under electron ionization (EI), the molecule typically fragments in a predictable manner, allowing for structural elucidation. The mass spectrum of the related free base, 1-(dimethylamino)-2-propanol, provides insight into the expected fragmentation. The initial ionization process involves the removal of an electron to form a molecular ion ([M]•+). This molecular ion is often unstable and undergoes fragmentation to produce a series of smaller, characteristic ions.

The fragmentation pattern is dominated by cleavages adjacent to the nitrogen and oxygen atoms. A prominent fragmentation pathway involves the alpha-cleavage, where the bond between the first and second carbon atoms of the propanol (B110389) chain breaks, leading to the formation of a stable, resonance-stabilized iminium ion. The base peak in the spectrum of the isomeric 1-(dimethylamino)-2-propanol is observed at m/z 58, corresponding to the [CH2=N(CH3)2]+ fragment, which is a common feature for molecules containing a dimethylamino group. Other significant fragments arise from the loss of small neutral molecules or radicals.

A summary of the principal ions observed in the mass spectrum of the related compound 1-(dimethylamino)-2-propanol is presented below, which serves as a model for understanding the fragmentation of the title compound.

Table 1: Prominent Mass Spectrometry Fragments for Isomeric 1-(dimethylamino)-2-propanol

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Intensity (%) |

|---|---|---|

| 103 | [C5H13NO]+ (Molecular Ion) | Low |

| 58 | [C3H8N]+ | 100 (Base Peak) |

| 45 | [C2H5O]+ | High |

| 44 | [C2H6N]+ | Moderate |

| 42 | [C2H4N]+ | Moderate |

Data derived from the NIST Mass Spectrometry Data Center for the isomer 1-(dimethylamino)-2-propanol. nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.com This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. rigaku.com The pattern of diffracted spots contains information about the electron density distribution within the crystal, from which a model of the molecular structure, including bond lengths, bond angles, and conformational details, can be built. rigaku.com

Despite the power of this technique, a search of publicly available crystallographic databases, including the Cambridge Structural Database (CCDC), did not yield a specific experimental crystal structure determination for 2-(Dimethylamino)propan-1-ol hydrochloride. manchester.ac.ukcam.ac.uk Therefore, detailed experimental data on its bond lengths, angles, and crystal packing are not available in the cited literature.

Theoretical Studies of Hydrogen Bonding and Intermolecular Interactions

The molecular structure of 2-(Dimethylamino)propan-1-ol hydrochloride contains key functional groups—a hydroxyl (-OH) group and a protonated tertiary amine (-(CH3)2NH+- group)—that are capable of participating in significant intermolecular interactions, particularly hydrogen bonding. researchgate.net In the solid state and in solution, these interactions govern the compound's physical properties and molecular organization. The chloride ion (Cl−) acts as a primary hydrogen bond acceptor.

Theoretical and computational methods, such as Density Functional Theory (DFT), are invaluable for investigating these non-covalent interactions. nih.govresearchgate.net DFT calculations can be used to optimize molecular geometries and predict the energies and characteristics of hydrogen bonds. nih.gov Analytical tools like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis can further elucidate the nature of these bonds, quantifying their strength and electronic properties. researchgate.netnih.gov

In the case of 2-(Dimethylamino)propan-1-ol hydrochloride, several types of hydrogen bonds are expected to be prominent:

N+-H···Cl−: A strong hydrogen bond between the proton on the positively charged dimethylammonium group and the chloride anion.

O-H···Cl−: A hydrogen bond between the hydrogen of the hydroxyl group and the chloride anion.

O-H···O: Intermolecular hydrogen bonding between the hydroxyl groups of two different cations.

Environmental Chemistry Research Involving 2 Dimethylamino Propan 1 Ol

Applications in Carbon Dioxide Absorption Technologies

The use of 2-(Dimethylamino)propan-1-ol (B94322) in CO2 absorption is a significant area of study aimed at mitigating greenhouse gas emissions. As a tertiary amine, it offers distinct advantages over primary and secondary amines, such as monoethanolamine (MEA), which are traditionally used in industrial CO2 scrubbing processes.

Mechanistic Studies of CO2-Amino Alcohol Interactions

The reaction between tertiary amino alcohols like 2-(Dimethylamino)propan-1-ol and CO2 in an aqueous solution does not proceed through the direct formation of a carbamate, which is typical for primary and secondary amines. scispace.com Instead, the amino alcohol acts as a base catalyst for the hydration of CO2. researchgate.net

The generally accepted mechanism involves the following steps:

CO2 Hydrolysis : Carbon dioxide reacts with water to form carbonic acid (H2CO3).

CO2 + H2O ↔ H2CO3

Protonation of the Amine : The amino alcohol, acting as a base (B), accepts a proton from carbonic acid, leading to the formation of a protonated amine (BH+) and a bicarbonate ion (HCO3-).

H2CO3 + B ↔ HCO3- + BH+

Kinetic Investigations of CO2 Absorption Processes

The rate at which 2-(Dimethylamino)propan-1-ol absorbs CO2 is a crucial parameter for designing efficient absorption columns. Kinetic studies have shown that while tertiary amines like 2-(Dimethylamino)propan-1-ol generally have slower reaction rates compared to primary amines like MEA, they still exhibit favorable performance. researchgate.net

Investigations using techniques such as the stopped-flow apparatus have been employed to measure the pseudo-first-order and second-order reaction rate constants. researchgate.netresearchgate.net Studies indicate that 2-(Dimethylamino)propan-1-ol possesses a higher kinetic rate of CO2 absorption than the commonly used tertiary amine N-methyldiethanolamine (MDEA). researchgate.net However, the relatively slower reaction rate compared to primary amines can necessitate larger absorption equipment to achieve the same level of CO2 removal. researchgate.net To counter this, research has focused on using 2-(Dimethylamino)propan-1-ol in blended solvent systems to enhance absorption kinetics. researchgate.net

Thermodynamic Studies for Equilibrium Solubility Prediction (pKa, absorption heat)

Thermodynamic properties are fundamental to understanding the CO2 absorption capacity and regeneration energy of 2-(Dimethylamino)propan-1-ol solutions. Key parameters include the dissociation constant (pKa) and the heat of absorption (ΔHabs).

Dissociation Constant (pKa) : The pKa value indicates the basic strength of the amine, which influences its ability to react with the acidic CO2 gas. A higher pKa value generally corresponds to a stronger base. The pKa of 2-(Dimethylamino)propan-1-ol has been reported to be 9.52, which is comparable to that of MEA (9.50), indicating a strong potential for CO2 capture. researchgate.net

Heat of Absorption (ΔHabs) : This value represents the heat released during the exothermic absorption reaction. A lower heat of absorption is desirable as it implies that less energy is required to reverse the reaction and regenerate the solvent. Research has determined the heat of CO2 absorption in 2-(Dimethylamino)propan-1-ol solutions to be approximately -30.5 to -31.67 kJ/mol. researchgate.netresearchgate.net This is significantly lower than that of MEA, which is typically in the range of -80 to -85 kJ/mol, highlighting the potential for substantial energy savings during solvent regeneration. researchgate.net

Table 1: Thermodynamic Properties of 2-(Dimethylamino)propan-1-ol and Other Amines

| Amine | pKa | Heat of Absorption (kJ/mol) |

|---|---|---|

| 2-(Dimethylamino)propan-1-ol (1DMA2P) | 9.52 researchgate.net | -31.67 researchgate.net |

| Monoethanolamine (MEA) | 9.50 researchgate.net | ~ -82.0 researchgate.net |

| N-methyldiethanolamine (MDEA) | 8.52 | ~ -58.0 researchgate.net |

Evaluation of Amino Alcohol Blends for CO2 Capture Efficiency

To overcome the kinetic limitations of tertiary amines, research has extensively explored blending 2-(Dimethylamino)propan-1-ol with faster-reacting primary or cyclic amines, such as monoethanolamine (MEA) and piperazine (B1678402) (PZ). researchgate.net These activators accelerate the CO2 absorption rate while the tertiary amine contributes to a high loading capacity and low regeneration energy.

Key findings from this research include:

Effect of Activator : Both MEA and PZ act as effective promoters, with PZ generally showing a more pronounced enhancement of the mass transfer coefficient.

Effect of Liquid Flow Rate : Increasing the liquid flow rate was found to enhance both the removal efficiency and the mass transfer coefficient for both blended systems. researchgate.net

These studies confirm that blended systems utilizing 2-(Dimethylamino)propan-1-ol can be optimized to achieve both fast absorption rates and favorable energy performance, making them promising candidates for industrial CO2 capture applications. researchgate.net

Table 2: Performance of 2-(Dimethylamino)propan-1-ol (DMA2P) Blends

| Blend Composition | Key Finding | Reference |

|---|---|---|

| DMA2P-MEA | Addition of MEA significantly improves CO2 removal efficiency and the mass transfer coefficient compared to DMA2P alone. | researchgate.net |

| DMA2P-PZ | Addition of PZ provides a strong enhancement to the mass transfer coefficient, accelerating the CO2 absorption rate. | researchgate.net |

Development of Green Chemistry Approaches in Compound Utilization

The application of 2-(Dimethylamino)propan-1-ol in CO2 capture aligns with several key principles of green chemistry. The primary goal is to develop more environmentally benign and sustainable alternatives to conventional amine solvents.

The main advantage of 2-(Dimethylamino)propan-1-ol from a green chemistry perspective is its potential to reduce the energy consumption of the carbon capture process. researchgate.net The significantly lower heat of absorption means that the energy duty for solvent regeneration, which is the most energy-intensive step in amine scrubbing, can be substantially lowered. researchgate.netresearchgate.net This reduction in energy demand translates to lower operational costs and a smaller carbon footprint for the capture process itself.

Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| 1DMA2P / DMA2P | 2-(Dimethylamino)propan-1-ol or 1-dimethylamino-2-propanol (B140979) |

| MEA | Monoethanolamine |

| MDEA | N-methyldiethanolamine |

| PZ | Piperazine |

| - | Carbonic acid |

Chemical Derivatization and Analogues Synthesis Based on the 2 Dimethylamino Propan 1 Ol Scaffold

Synthesis of Functionalized Derivatives of 2-(Dimethylamino)propan-1-ol (B94322)

The reactivity of the hydroxyl and amino moieties allows for selective functionalization, leading to derivatives with tailored chemical properties.

The primary alcohol of the 2-(dimethylamino)propan-1-ol scaffold is amenable to several common transformations, including esterification and etherification, which alter the steric and electronic properties of the molecule.

Esterification: The hydroxyl group can be readily converted into an ester. For instance, reaction with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding ester derivatives. A notable example is the esterification with N-acetylimidazole in acetonitrile, which has been studied to understand the influence of substituents on the reaction rate. rsc.org This process is crucial for producing compounds like Dodecyl 2-(dimethylamino)propanoate, where the ester linkage is a key functional feature. researchgate.net

Conversion to Leaving Groups: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, by reacting with tosyl chloride or mesyl chloride, respectively. This activation facilitates subsequent nucleophilic substitution reactions, a critical step in the synthesis of more complex molecules. For example, this strategy is employed in the synthesis of chiral P,N-bidentate ligands.

Chlorination: Direct replacement of the hydroxyl group with a chlorine atom can be achieved using reagents like thionyl chloride (SOCl₂). This reaction is a key step in the asymmetric synthesis of certain molecules where the resulting chloro-derivative is a vital intermediate.

Table 1: Selected Reactions Involving the Hydroxyl Group

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Esterification | N-acetylimidazole | Acetate Ester | rsc.org |

| Tosylation | Tosyl chloride, Base | Tosylate Ester | |

| Chlorination | Thionyl chloride (SOCl₂) | Chloro-derivative |

The tertiary dimethylamino group is a key site for modifications, primarily through quaternization, which introduces a permanent positive charge and alters the molecule's properties.

Quaternization: The nitrogen atom's lone pair of electrons makes it nucleophilic, allowing it to react with alkylating agents to form quaternary ammonium (B1175870) salts. google.comgoogle.com Common alkylating agents include alkyl halides (e.g., methyl iodide) and dimethyl sulfate. google.comd-nb.inforesearchgate.net This reaction is often exothermic and can be performed neat (solvent-free) or in the presence of a solvent. google.comgoogle.com The quaternization of the amino group is a fundamental step in creating cationic compounds used in various chemical applications.

Table 2: Quaternization of Tertiary Amines

| Alkylating Agent | Conditions | Product | Reference(s) |

|---|---|---|---|

| Dimethyl sulfate | Solvent-free, high temperature | Quaternary ammonium methyl sulfate | google.comgoogle.com |

| Alkyl Iodides (e.g., BuI, HeI, DeI) | 1:1 molar ratio | Quaternary ammonium iodide | d-nb.info |

The bifunctional nature of the 2-(dimethylamino)propan-1-ol scaffold makes it an excellent precursor for the synthesis of heterocyclic compounds, particularly through reactions that involve both the amino and hydroxyl groups.

Oxazolidine (B1195125) Formation: Amino alcohols are key starting materials for the synthesis of oxazolidines. These five-membered heterocyclic rings are formed through the condensation of an amino alcohol with an aldehyde or ketone. While specific examples detailing the direct use of 2-(dimethylamino)propan-1-ol in this cyclization are not prevalent in the reviewed literature, the general reaction is a well-established method for creating oxazolidine rings from various amino alcohols. rdd.edu.iqnih.govuobaghdad.edu.iqresearchgate.net The reaction typically proceeds by forming a Schiff base intermediate, followed by an intramolecular cyclization. rdd.edu.iq

Exploration of Structurally Diverse Libraries Based on the Dimethylamino Propanol (B110389) Scaffold

The 2-(dimethylamino)propan-1-ol scaffold serves as a valuable starting point for generating libraries of structurally diverse compounds. Its ability to undergo various transformations at both the hydroxyl and amino positions allows for the systematic introduction of different functional groups and structural motifs. This approach is analogous to strategies used with other Mannich bases, such as 3-dimethylamino-1-(thiophen-2-yl)propan-1-one, where alkylation and ring-closure reactions are employed to create a wide range of derivatives from a single precursor. researchgate.net By applying similar principles of combinatorial chemistry, a library of esters, ethers, quaternary salts, and heterocyclic derivatives can be synthesized from the dimethylamino propanol core, enabling the exploration of a broad chemical space for various applications. mdpi.com

Design and Synthesis of Novel Analogues for Specific Chemical Purposes

The modification of the 2-(dimethylamino)propan-1-ol scaffold allows for the design and synthesis of novel analogues with specific functions, particularly in catalysis and coordination chemistry.

Chiral Ligands: The chiral versions of this amino alcohol, such as (S)-(+)-1-Dimethylamino-2-propanol, are highly valued as precursors for chiral ligands in transition metal-catalyzed asymmetric reactions. The presence of both a hard nitrogen donor and a hard oxygen donor allows it to act as a bidentate ligand, chelating to a metal center. The inherent chirality of the ligand creates a specific chiral environment around the metal, which can direct the stereochemical outcome of a reaction. For instance, conversion of the hydroxyl group to a phosphine (B1218219) moiety yields P,N-bidentate ligands, which are effective in various asymmetric catalytic transformations.

Organocatalysts: The scaffold itself contains the necessary functional groups to act as a bifunctional organocatalyst. The Lewis basic dimethylamino group and the hydrogen-bond-donating hydroxyl group can work in concert to activate both a nucleophile and an electrophile, facilitating highly organized transition states in chemical reactions.

Integration into More Complex Organic Molecules

2-(Dimethylamino)propan-1-ol and its derivatives are utilized as versatile building blocks in the synthesis of larger, more complex molecular structures. The ability to introduce the dimethylamino propanol moiety into a target molecule is valuable for tailoring its physical and chemical properties.

A prominent example is the use of its chiral isomer, (S)-(+)-1-Dimethylamino-2-propanol, as a key precursor in the multi-step asymmetric synthesis of complex molecules like (S)-(+)-methadone. The synthesis leverages the fixed stereochemistry of the amino alcohol to ensure high enantiomeric purity in the final product. The process involves converting the hydroxyl group to a chloro group, which then acts as an electrophile in an alkylation reaction with diphenylacetonitrile. This reaction proceeds through a chiral aziridinium (B1262131) ion intermediate, effectively transferring the chirality of the starting material to the new, more complex carbon skeleton. This demonstrates how the simple scaffold can be strategically incorporated to build stereochemically defined and complex organic molecules.

Advanced Mechanistic Investigations of 2 Dimethylamino Propan 1 Ol Hydrochloride Reactions

Reaction Mechanism Elucidation in Synthetic Pathways

The bifunctional nature of 2-(Dimethylamino)propan-1-ol (B94322) allows it to participate in a wide array of chemical reactions, acting as a versatile precursor and intermediate in organic synthesis. Mechanistic elucidation focuses on mapping the step-by-step sequence of bond-breaking and bond-forming events, identifying intermediates, and understanding the factors that govern reaction selectivity and efficiency. For instance, in reactions where the dimethylamino moiety is replaced by other nucleophiles, studies focus on whether the reaction proceeds through a direct substitution or an elimination-addition pathway. The hydrochloride form of the compound influences the availability of the nitrogen's lone pair, adding another layer of complexity to its reaction mechanisms.

In catalysis, 2-(Dimethylamino)propan-1-ol and its chiral variants serve as effective ligands for transition metals. Transition state analysis is a powerful tool for understanding how these ligands influence the catalytic cycle. Computational methods, such as Density Functional Theory (DFT), are often employed to model the geometry and energy of transition states. mdpi.com For example, in the asymmetric hydrogenation of ketones where a chiral version of the amino alcohol is used as a ligand for a ruthenium catalyst, the mechanism is believed to involve a six-membered transition state. In this arrangement, the substrate, the metal center, and the ligand are optimally oriented for the transfer of a hydride from the metal and a proton from the ligand's hydroxyl group. Analysis of these transition states helps explain the high enantioselectivity observed in such reactions by comparing the energy barriers for the pathways leading to different stereoisomers.

Table 1: Hypothetical Transition State Energy Analysis for a Catalytic Reaction

| Reaction Pathway | Transition State (TS) Model | Calculated Energy Barrier (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Pathway A (R-enantiomer) | TS-A | 12.5 | R-Product |

| Pathway B (S-enantiomer) | TS-B | 15.8 | - |

This table illustrates how lower calculated energy barriers for one transition state (TS-A) predict the formation of a specific enantiomer as the major product.

The distinct roles of the dimethylamino and hydroxyl groups are central to the molecule's reactivity. The tertiary amino group, with its lone pair of electrons, functions as a potent nucleophile and a Brønsted-Lowry base. The hydroxyl group can also act as a nucleophile or as a proton donor, particularly in base-catalyzed reactions. The synergy between these two groups is critical. In organometallic catalysis, the ability of both the nitrogen and oxygen atoms to coordinate to a metal center makes 2-(Dimethylamino)propan-1-ol an effective bidentate ligand. This chelation creates a stable, rigid complex that can enhance catalytic activity and selectivity. Furthermore, intramolecular hydrogen bonding between the hydroxyl proton and the amino nitrogen can influence the molecule's conformation and the availability of the nitrogen's lone pair, thereby modulating its nucleophilicity and basicity.

Stereochemical Mechanism Studies in Asymmetric Synthesis

Chiral variants of 2-(Dimethylamino)propan-1-ol, such as (S)-(+)-1-Dimethylamino-2-propanol, are highly valued as chiral auxiliaries and ligands in asymmetric synthesis. Mechanistic studies in this area aim to understand how the ligand's chirality is transferred to the product molecule. When coordinated to a metal catalyst, the chiral ligand creates a defined, asymmetric environment around the reactive center. This chiral pocket preferentially stabilizes the transition state that leads to the formation of one enantiomer over the other. This stereochemical control is fundamental to producing enantiomerically pure compounds, which is often a critical requirement. The effectiveness of this chirality transfer is quantified by the enantiomeric excess (ee) of the product.

Table 2: Stereochemical Outcome in Asymmetric Synthesis

| Chiral Ligand | Reaction Type | Product Enantiomer | Enantiomeric Excess (ee) |

|---|---|---|---|

| (S)-2-(Dimethylamino)propan-1-ol | Asymmetric Hydrogenation | (S)-Alcohol | >95% |

| (R)-2-(Dimethylamino)propan-1-ol | Asymmetric Hydrogenation | (R)-Alcohol | >95% |

This table demonstrates how the absolute configuration of the chiral ligand directly controls the stereochemistry of the final product.

Kinetics of Chemical Reactions Involving 2-(Dimethylamino)propan-1-ol

Kinetic studies provide quantitative data on reaction rates, allowing for the formulation of rate laws that are consistent with proposed mechanisms. While specific kinetic data for many reactions involving 2-(Dimethylamino)propan-1-ol hydrochloride are proprietary or context-dependent, the methodologies are well-established. For catalytic processes, kinetic models like the Langmuir-Hinshelwood mechanism are often used to describe reactions occurring on a catalyst surface. researchgate.net Such studies involve systematically varying the concentrations of reactants and the catalyst to determine the reaction order with respect to each component. The resulting rate equation provides insights into the rate-determining step of the reaction, such as substrate binding, the surface reaction, or product release. researchgate.net For example, a reaction might be found to be first-order in the substrate and first-order in the catalyst, suggesting a bimolecular rate-determining step.

Table 3: Illustrative Kinetic Data for a Hypothetical Reaction

| [Substrate] (mol/L) | [Catalyst] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|

| 0.1 | 0.01 | 1.5 x 10⁻⁴ |

| 0.2 | 0.01 | 3.0 x 10⁻⁴ |

| 0.1 | 0.02 | 3.0 x 10⁻⁴ |

This illustrative data suggests the reaction is first-order with respect to both the substrate and the catalyst, based on the doubling of the rate when the concentration of either is doubled.

Intermolecular Interactions and Their Influence on Reactivity

The reactivity of 2-(Dimethylamino)propan-1-ol hydrochloride is significantly influenced by intermolecular interactions in the reaction medium. The hydroxyl group is a strong hydrogen bond donor, while the oxygen and the chloride counter-ion are hydrogen bond acceptors. The tertiary amine can also act as a hydrogen bond acceptor. These interactions with solvent molecules or other reactants can stabilize starting materials or transition states, thereby affecting reaction rates and pathways. researchgate.net In solution, the balance between intramolecular hydrogen bonding (between the -OH and -NMe2 groups) and intermolecular hydrogen bonding with the solvent is crucial. In polar protic solvents, strong solvation of the functional groups can alter their nucleophilicity and availability for reaction. These non-covalent interactions are fundamental to the molecule's behavior in condensed phases and are a key focus of mechanistic investigations.

Table 4: Summary of Intermolecular Forces and Their Potential Effects

| Type of Interaction | Participating Group(s) | Potential Influence on Reactivity |

|---|---|---|

| Ion-Dipole | Cl⁻ and polar solvent | Affects solubility and ion pairing. |

| Hydrogen Bonding (Donor) | -OH group | Stabilizes transition states; influences solvent organization. |

| Hydrogen Bonding (Acceptor) | -OH, -N(CH₃)₂ groups | Affects solvation and availability of lone pairs. |

| Van der Waals Forces | Alkyl backbone | Contributes to overall intermolecular attraction and steric effects. |

Q & A

Q. What are the established synthetic routes for 2-(Dimethylamino)propan-1-ol hydrochloride in laboratory settings?

- Methodological Answer : The compound is typically synthesized by reacting 2-(dimethylamino)propan-1-ol with hydrochloric acid (HCl). Key steps include:

Dissolution : The alcohol is dissolved in a polar solvent (e.g., ethanol or water).

Acid Addition : HCl is added dropwise under controlled temperature (0–5°C) to prevent exothermic side reactions.

Precipitation : The hydrochloride salt precipitates as a crystalline solid.

Purification : Recrystallization from ethanol/water mixtures or vacuum filtration ensures high purity .

Note: Industrial methods scale this process using continuous reactors with precise pH and temperature control .

Q. Which spectroscopic techniques are most effective for characterizing 2-(dimethylamino)propan-1-ol hydrochloride?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the structure, with characteristic peaks for the dimethylamino group ( 2.2–2.5 ppm) and hydroxyl proton ( 4.8–5.2 ppm) .

- FT-IR : Stretching vibrations for N-H (3300–3500 cm) and O-H (broad band ~3200 cm) validate salt formation .

- Mass Spectrometry : ESI-MS in positive ion mode shows the molecular ion peak [M+H] at m/z 138.1 (free base) and 174.6 (hydrochloride) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity of 2-(dimethylamino)propan-1-ol hydrochloride?

- Methodological Answer :

- Temperature Control : Maintaining 0–5°C during HCl addition minimizes thermal degradation .

- Solvent Selection : Ethanol/water mixtures (3:1 v/v) enhance solubility and crystallization efficiency .

- Stoichiometry : A 1:1 molar ratio of alcohol to HCl prevents excess acid, reducing byproducts .

- Kinetic Analysis : Monitor reaction progress via pH titration or inline FT-IR to identify optimal quenching points .

Q. What are the key considerations for analyzing the stability of 2-(dimethylamino)propan-1-ol hydrochloride under varying pH and temperature?

- Methodological Answer :

- pH Stability : The compound is stable in acidic conditions (pH 2–4) but hydrolyzes above pH 7, releasing free amine. Use buffered solutions for long-term storage .

- Thermal Stability : Accelerated aging studies (40–60°C) show decomposition above 80°C. Store at 2–8°C in desiccated, light-protected containers .

- Analytical Tools : HPLC with UV detection (λ = 210 nm) tracks degradation products, while TGA/DSC assesses thermal behavior .

Q. How do computational models aid in predicting the reactivity of 2-(dimethylamino)propan-1-ol hydrochloride in novel reactions?

- Methodological Answer :

- Retrosynthetic Analysis : AI tools (e.g., Reaxys/Pistachio databases) predict viable routes for derivatization, such as alkylation or acylation .

- DFT Calculations : Simulate reaction pathways (e.g., nucleophilic substitution at the hydroxyl group) to identify transition states and activation energies .

- Molecular Dynamics : Model solvation effects in polar solvents to optimize reaction conditions .

Q. What strategies resolve contradictions in published data on the biological activity of 2-(dimethylamino)propan-1-ol hydrochloride derivatives?

- Methodological Answer :

- Meta-Analysis : Cross-reference pharmacological studies (e.g., receptor binding assays) to identify protocol variability (e.g., cell lines, concentration ranges) .

- Dose-Response Curves : Replicate experiments using standardized IC measurements to validate potency discrepancies .

- Structural Analogues : Compare activity profiles of derivatives (e.g., cyclopropyl or naphthalene-modified variants) to isolate functional group contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.